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molecular formula C7H7F3N2O B8279183 5-Ethyl-4-(trifluoromethyl)-1H-imidazole-2-carbaldehyde

5-Ethyl-4-(trifluoromethyl)-1H-imidazole-2-carbaldehyde

Cat. No. B8279183
M. Wt: 192.14 g/mol
InChI Key: UBARSQNMFYJBNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08536197B2

Procedure details

The same operation as in Example (33b) was performed using 2-(dimethoxymethyl)-5-ethyl-4-(trifluoromethyl)-1H-imidazole obtained in Example (39c) (about 4.09 mmol) and 2 N sulfuric acid (30 mL), to obtain 228.3 mg of the title compound as a white solid (29%).
Name
2-(dimethoxymethyl)-5-ethyl-4-(trifluoromethyl)-1H-imidazole
Quantity
4.09 mmol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two
Yield
29%

Identifiers

REACTION_CXSMILES
C[O:2][CH:3](OC)[C:4]1[NH:5][C:6]([CH2:13][CH3:14])=[C:7]([C:9]([F:12])([F:11])[F:10])[N:8]=1>S(=O)(=O)(O)O>[CH2:13]([C:6]1[NH:5][C:4]([CH:3]=[O:2])=[N:8][C:7]=1[C:9]([F:11])([F:12])[F:10])[CH3:14]

Inputs

Step One
Name
2-(dimethoxymethyl)-5-ethyl-4-(trifluoromethyl)-1H-imidazole
Quantity
4.09 mmol
Type
reactant
Smiles
COC(C=1NC(=C(N1)C(F)(F)F)CC)OC
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=C(N=C(N1)C=O)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 228.3 mg
YIELD: PERCENTYIELD 29%
YIELD: CALCULATEDPERCENTYIELD 29.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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